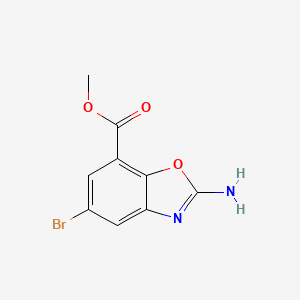

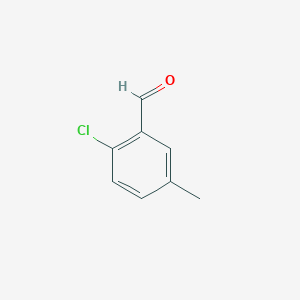

2-氯-5-甲基苯甲醛

描述

2-Chloro-5-methylbenzaldehyde is a chlorinated aromatic aldehyde with potential applications in various chemical syntheses. While the specific compound is not directly studied in the provided papers, related compounds such as chlorinated benzaldehydes and methylbenzaldehydes are discussed, which can provide insights into the properties and reactivity of 2-Chloro-5-methylbenzaldehyde .

Synthesis Analysis

The synthesis of chlorinated benzaldehydes can be complex, involving multiple steps and careful control of reaction conditions. For instance, the synthesis of a related compound, 2-chloro-5-(4-chloro-1-methyl-5-trifluoromethyl-1H-pyrazol-3-yl)-4-fluorobenzaldehyde, involves oxidation and hydrolysis steps with a total yield of 71.6% . This suggests that the synthesis of 2-Chloro-5-methylbenzaldehyde might also involve multi-step reactions, possibly including halogenation and formylation processes.

Molecular Structure Analysis

The molecular structure of chlorinated benzaldehydes can be influenced by the position and number of chlorine atoms. For example, the retention behavior of various chlorinated 4-hydroxybenzaldehydes on a non-polar SE-30 capillary column was found to be significantly affected by the position of chlorine substitution . This implies that the molecular structure of 2-Chloro-5-methylbenzaldehyde, with chlorine at the ortho position relative to the formyl group, could exhibit unique retention and reactivity characteristics.

Chemical Reactions Analysis

Chlorinated benzaldehydes can participate in various chemical reactions. The presence of the aldehyde group allows for reactions such as aldol condensation, as seen in the formation of methylbenzaldehydes from ethanol . The chlorine atom can also influence the reactivity, potentially activating the ring towards further substitution reactions. The chemical reactivity of 2-Chloro-5-methylbenzaldehyde would likely be characterized by similar reactivity patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated benzaldehydes are determined by their molecular structure. The presence of electron-withdrawing groups such as chlorine can affect properties like boiling point, solubility, and density. For instance, the retention indices of chlorinated 4-hydroxybenzaldehydes suggest that the physical properties can vary significantly with different substitution patterns . Additionally, the presence of a methyl group, as in 2-Chloro-5-methylbenzaldehyde, can further influence these properties by adding steric bulk and electron-donating character.

科学研究应用

聚合席夫碱的电化学

Hasdemir 等人 (2011) 的一项研究调查了用席夫碱功能化的聚合物的电化学行为,包括 2-羟基-5-甲基苯甲醛的衍生物。他们发现这些化合物的电活性行为可以使用各种电化学技术进行分析,从而深入了解它们在电化学中的潜在应用。

甲基苯甲醛的合成

Moteki、Rowley 和 Flaherty (2016) 进行了有关通过涉及乙醛和烯醛的顺序羟醛缩合合成 2-和 4-甲基苯甲醛(邻苯二甲酸酐和对苯二甲酸的前体)的研究。这项工作在他们的论文 (Moteki 等,2016) 中进行了详细说明,展示了使用此类化合物将生物乙醇选择性转化为有价值的化学品的潜力。

信息素合成

Noguchi 等人 (1997) 专注于合成 2-羟基-6-甲基苯甲醛,这是散眼螨报警和性信息素的成分。他们的工作在 (Noguchi 等,1997) 中进行了描述,强调了此类化合物在为这些信息素开发实际应用中的重要性。

席夫碱大环配合物

Chen 等人 (2014) 探索了涉及侧臂二醛的席夫碱大环配合物的制备,包括 5-甲基-3-(氯甲基)-2-羟基苯甲醛。他们的研究 (Chen 等,2014) 提供了这些配合物的结构和光谱表征,突出了它们在大环化学领域的重要性。

DNA 相互作用和抗肿瘤活性

Hussein 等人 (2014) 和 (2015) 使用源自 2-羟基-5-甲基苯甲醛的硫代氨基甲腙配体合成了二氧钼 (VI) 配合物。这些研究 (Hussein 等,2014) 和 (Hussein 等,2015) 揭示了这些配合物如何与 DNA 相互作用以及它们的潜在抗肿瘤活性,为探索新的化疗方案做出了贡献。

安全和危害

The safety information for 2-Chloro-5-methylbenzaldehyde indicates that it may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and seeking immediate medical assistance if swallowed .

作用机制

Target of Action

2-Chloro-5-methylbenzaldehyde is a type of benzaldehyde derivative. As an aldehyde, it primarily targets nucleophilic entities in biochemical reactions . These targets can include various enzymes, proteins, or other biomolecules that have nucleophilic sites, such as nitrogen or oxygen atoms .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic addition. In this process, the nucleophile (e.g., nitrogen or oxygen atoms in the target molecule) attacks the electrophilic carbon atom in the carbonyl group of the aldehyde . This results in the formation of an intermediate, which can then undergo further reactions .

For instance, aldehydes like 2-Chloro-5-methylbenzaldehyde can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen atom can also act as a nucleophile, but this typically results in a reversible formation of a hemiketal .

Biochemical Pathways

The exact biochemical pathways affected by 2-Chloro-5-methylbenzaldehyde can vary depending on the specific targets and the biological context. Given its reactivity, it could potentially influence pathways involving protein modification, signal transduction, or metabolic processes .

属性

IUPAC Name |

2-chloro-5-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c1-6-2-3-8(9)7(4-6)5-10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMJCLRALWLMDCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14966-09-7 | |

| Record name | 2-chloro-5-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-methoxyphenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B3000491.png)

![3-phenyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride](/img/structure/B3000492.png)

![N-(4-methylbenzyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B3000493.png)

![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B3000497.png)

![4-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B3000500.png)

![3-[(4-Methylphenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone](/img/structure/B3000507.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B3000508.png)

![N-(furan-2-ylmethyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3000510.png)

![5-methyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3000511.png)

![5-bromo-N-[3-(trifluoromethyl)phenyl]pyrimidin-2-amine](/img/structure/B3000513.png)